S-Nitroso-Coenzyme A (SNO-CoA, CAS: 82494-50-6) is a specialized, low-molecular-weight S-nitrosothiol (LMW-SNO) that functions as an endogenous nitric oxide (NO) donor and transnitrosylating agent. Formed by the S-nitrosylation of the metabolic cofactor Coenzyme A, it plays a critical role in transducing NO-based cellular signaling into metabolic regulation. Unlike generic NO donors, SNO-CoA specifically targets proteins possessing CoA-binding domains or associated metabolic enzymes, modulating pathways such as glycolysis, lipid biosynthesis, and renal protection. Its steady-state levels are tightly regulated by dedicated SNO-CoA reductases (SCoR), notably AKR1A1 in mammals and Adh6 in yeast, making it an indispensable biochemical reagent for accurately modeling SCoR-dependent metabolic reprogramming and targeted protein S-nitrosylation in vitro [1].
In procurement and assay design, S-Nitroso-CoA cannot be substituted with more common LMW-SNOs such as S-Nitrosoglutathione (GSNO) or synthetic donors like SNAP. While GSNO is the standard reagent for generalized S-nitrosylation studies, it fails to replicate the targeted transnitrosylation driven by the Coenzyme A moiety. SNO-CoA and GSNO target orthogonal subsets of the proteome; for example, SNO-CoA selectively S-nitrosylates specific metabolic enzymes (e.g., ACLY, PKM2) that GSNO cannot efficiently access due to the lack of a CoA-recognition domain[1]. Furthermore, the primary denitrosylases for these molecules are distinct: GSNO is primarily metabolized by GSNOR (Adh5), whereas SNO-CoA is the obligate substrate for SNO-CoA reductases (SCoR/AKR1A1) [2]. Substituting GSNO in SCoR assays or metabolic signaling models results in off-target modifications, false-negative target identification, and fundamentally altered enzyme-ligand interactions.
In chemoproteomic profiling of transnitrosylation targets, S-Nitroso-CoA demonstrates highly selective S-nitrosation of ATP citrate lyase (ACLY) compared to the standard NO donor GSNO. Quantitative competitive cysteine profiling yielded a sensitivity ratio (R) of 9.92 for SNO-CoA, indicating strong selective modification. In contrast, GSNO failed to selectively nitrosylate ACLY, yielding a background-level ratio of R = 0.95 [1]. This differential reactivity confirms that the Coenzyme A moiety is structurally required to access and modify specific CoA-dependent enzyme active sites.
| Evidence Dimension | S-nitrosation sensitivity ratio (R) for ACLY |
| Target Compound Data | R = 9.92 (SNO-CoA) |
| Comparator Or Baseline | R = 0.95 (GSNO) |
| Quantified Difference | >10-fold higher targeting specificity for ACLY |
| Conditions | MCF7 cell lysates treated with 30 μM NO donors, competitive cysteine profiling |
Procurement of SNO-CoA is essential for assays targeting CoA-binding metabolic enzymes, as generic NO donors like GSNO fail to induce the specific physiological modification required for accurate modeling.
S-Nitroso-CoA is the specific, high-affinity substrate for SNO-CoA reductases (SCoR) such as yeast Adh6. Kinetic evaluation of Adh6 yields a Km of 180.5 μM and a kcat of ~2,596 min⁻¹ for SNO-CoA, with a strict 1:1 NADPH stoichiometry [1]. Crucially, the enzyme exhibits absolute specificity for SNO-CoA over GSNO or S-nitrosocysteine, meaning these generic S-nitrosothiols cannot be used to measure SCoR activity [1].
| Evidence Dimension | Enzymatic reduction specificity (Adh6) |
| Target Compound Data | Km = 180.5 μM, kcat = 2596 min⁻¹ |
| Comparator Or Baseline | GSNO and S-nitrosocysteine |
| Quantified Difference | Absolute specificity for SNO-CoA; no measurable reduction of GSNO |
| Conditions | Purified Adh6, NADPH-dependent oxidation assay |
Buyers establishing high-throughput screening or kinetic assays for SCoR/Adh6 must use SNO-CoA, as the enzymes do not utilize GSNO as a primary substrate.
Mammalian AKR1A1 can metabolize both SNO-CoA and GSNO, but relies on completely distinct binding residues to do so. Mutagenesis studies demonstrate that substituting the Lys-127 residue abolishes SNO-CoA binding while minimally affecting GSNO reduction, whereas Arg-312 mutations specifically disrupt GSNO interaction [1]. This structural divergence necessitates the use of authentic SNO-CoA when mapping the SCoR-specific regulatory domains of AKR1A1, as the two substrates do not share the same binding mechanism.
| Evidence Dimension | Binding residue dependency |
| Target Compound Data | Requires Lys-127 for binding and reduction |
| Comparator Or Baseline | GSNO requires Arg-312 |
| Quantified Difference | Orthogonal binding site utilization within the same enzyme |
| Conditions | Mutagenesis of AKR1A1, NADPH-coupled activity assay |
For structural and pharmacological studies of AKR1A1, researchers cannot substitute GSNO for SNO-CoA without fundamentally altering the enzyme-ligand interaction model.
Using SNO-CoA to identify specific S-nitrosylation targets in glycolysis and lipid metabolism (e.g., PKM2, ACLY) where generic donors like GSNO yield false negatives due to the absence of a Coenzyme A recognition motif [1].
Utilizing SNO-CoA as the native, high-affinity substrate to screen for inhibitors or activators of the SNO-CoA reductase system, which is highly relevant for kidney injury and metabolic syndrome research [2].
Employing SNO-CoA to accurately model the post-translational modification of enzymes that possess a Coenzyme A binding pocket, ensuring physiological relevance and correct binding site utilization[1].